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Compound of Interest

Compound Name: Crinecerfont hydrochloride

Cat. No.: B15570178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Crinecerfont hydrochloride (marketed as Crenessity™) is a novel, non-steroidal, selective

corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It represents a new

therapeutic approach for congenital adrenal hyperplasia (CAH) by targeting the hypothalamic-

pituitary-adrenal (HPA) axis to reduce adrenocorticotropic hormone (ACTH) and, consequently,

adrenal androgen production.[1][2][3][4] This guide provides a comprehensive comparison of

Crinecerfont with the current standard of care and other investigational therapies, supported by

experimental data from clinical trials.

Mechanism of Action
In classic CAH, a deficiency in the 21-hydroxylase enzyme leads to impaired cortisol

production, resulting in a lack of negative feedback to the pituitary gland.[1] This causes an

overproduction of ACTH, leading to adrenal hyperplasia and excessive androgen synthesis.[1]

[2] Crinecerfont is a selective CRF1 receptor antagonist that blocks the action of corticotropin-

releasing factor (CRF) on the pituitary, thereby inhibiting the release of ACTH.[2][3][4] This

reduction in ACTH leads to decreased stimulation of the adrenal glands and a subsequent

reduction in the production of adrenal androgens.[2][3][4]
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Figure 1: Mechanism of Action of Crinecerfont in CAH.

Long-Term Efficacy Data
The efficacy of Crinecerfont has been evaluated in the CAHtalyst Phase 3 clinical trial program,

which included both adult and pediatric cohorts with classic CAH due to 21-hydroxylase

deficiency.

CAHtalyst Adult Trial
The CAHtalyst adult trial was a randomized, double-blind, placebo-controlled study that

enrolled 182 participants.[5] The primary endpoint was the percent change in daily

glucocorticoid (GC) dose from baseline to week 24 while maintaining androstenedione control.

[5]

Table 1: Key Efficacy Outcomes in the CAHtalyst Adult Trial[5]
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Efficacy Endpoint
Crinecerfont
(n=122)

Placebo (n=60) p-value

Change in

Glucocorticoid Dose

at Week 24 (%)

-27.3 -10.3 <0.0001

Patients Achieving

Physiologic GC Dose

at Week 24 (%)

63 18 <0.0001

Change in

Androstenedione at

Week 4 (ng/dL)

-299 +45.5 <0.0001

CAHtalyst Pediatric Trial
The CAHtalyst pediatric trial was a randomized, double-blind, placebo-controlled study that

enrolled 103 participants aged 4 to 17 years.[6] The primary endpoint was the change in

androstenedione levels from baseline to week 4. A key secondary endpoint was the percent

change in GC dose from baseline to week 28.[6][7]

Table 2: Key Efficacy Outcomes in the CAHtalyst Pediatric Trial[6][7][8]
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Efficacy Endpoint Crinecerfont (n=69) Placebo (n=34) p-value

Change in

Androstenedione at

Week 4 (ng/dL)

-197 +71 0.0002

Change in

Glucocorticoid Dose

at Week 28 (%)

-18.0 +5.6 <0.0001

Patients Achieving

Physiologic GC Dose

at Week 28 (%)

~30 0 -

Change in 17-OHP at

Week 4

Statistically Significant

Decrease
- <0.0001

Long-Term Safety Data
Crinecerfont has been generally well-tolerated in clinical trials. The most common adverse

events are summarized below.

CAHtalyst Adult Trial
Table 3: Common Adverse Events in the CAHtalyst Adult Trial (≥4% incidence and more

frequent than placebo)
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Adverse Event Crinecerfont (%) Placebo (%)

Fatigue >4 -

Headache >4 -

Dizziness >4 -

Arthralgia >4 -

Back Pain >4 -

Decreased Appetite >4 -

Myalgia >4 -

CAHtalyst Pediatric Trial
Table 4: Common Adverse Events in the CAHtalyst Pediatric Trial (≥4% incidence and greater

than placebo)[8][9][10][11]

Adverse Event Crinecerfont (%) Placebo (%)

Headache 25 6

Abdominal Pain 13 0

Fatigue 7 0

Nasal Congestion 7 3

Epistaxis 4 0

Comparison with Alternatives
The current standard of care for CAH is lifelong glucocorticoid replacement therapy, often at

supraphysiologic doses to suppress androgen levels.[2] This approach is associated with

significant long-term side effects, including metabolic syndrome, osteoporosis, and

cardiovascular disease.

Tildacerfont (SPR001)
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Tildacerfont is another investigational CRF1 receptor antagonist. Data from Phase 2 open-label

studies have shown reductions in key hormone biomarkers.[12][13][14] However, a direct

comparison with Crinecerfont is challenging due to the lack of placebo-controlled data for

Tildacerfont.

Table 5: Efficacy of Tildacerfont in Phase 2 Open-Label Studies[14][15]

Efficacy Endpoint (in patients with poor
disease control)

Mean Maximum Reduction from Baseline
(%)

ACTH ~80

17-OHP ~80

Androstenedione ~80

It is important to note that a subsequent Phase 2b study of tildacerfont in adult classic CAH

failed to meet its primary efficacy endpoint.

Experimental Protocols
CAHtalyst Clinical Trial Program
The CAHtalyst program consisted of two Phase 3, multicenter, randomized, double-blind,

placebo-controlled trials.
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Figure 2: Generalized workflow of the CAHtalyst Phase 3 trials.

Participants: Adults (≥18 years) and children/adolescents (4-17 years) with classic CAH due

to 21-hydroxylase deficiency on stable glucocorticoid therapy.[6]

Design: Participants were randomized in a 2:1 ratio to receive Crinecerfont or placebo twice

daily with meals.[6]
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Treatment Periods:

A 4-week stable glucocorticoid period to assess the effect on androstenedione levels.[5][6]

A subsequent period of glucocorticoid dose reduction and optimization (20 weeks for

adults, 24 weeks for pediatrics).[5][6]

An open-label extension period where all participants received Crinecerfont.[6]

Primary Endpoints:

Adults: Percent change in daily glucocorticoid dose from baseline to week 24.[5]

Pediatrics: Change in androstenedione level from baseline to week 4.[6]
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Figure 3: Logical comparison of CAH treatment approaches.

Conclusion
Crinecerfont hydrochloride has demonstrated long-term efficacy in both adult and pediatric

patients with classic CAH by enabling a significant reduction in glucocorticoid dosage while

maintaining or improving androgen control. Its safety profile appears favorable. As the first new

treatment for CAH in decades, Crinecerfont offers a promising therapeutic alternative that

addresses the underlying pathophysiology of the disease, potentially mitigating the long-term

complications associated with supraphysiologic glucocorticoid therapy. Further long-term data
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from the open-label extension studies will be crucial in fully establishing its long-term safety and

benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Long-Term Safety and Efficacy of Crinecerfont
Hydrochloride: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570178#validating-the-long-term-safety-and-
efficacy-of-crinecerfont-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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